molecular formula C13H18N2O4 B1141479 H-Abu-Tyr-OH CAS No. 101265-94-5

H-Abu-Tyr-OH

Cat. No.: B1141479
CAS No.: 101265-94-5
M. Wt: 266.29
Attention: For research use only. Not for human or veterinary use.
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Description

H-Abu-Tyr-OH is a chiral amino acid derivative This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Abu-Tyr-OH typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenylacetic acid and 2-aminobutanoic acid.

    Coupling Reaction: The amino group of 2-aminobutanoic acid is coupled with the carboxyl group of 4-hydroxyphenylacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

H-Abu-Tyr-OH undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form amide or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various amide or ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

H-Abu-Tyr-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate for various biochemical assays.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid: This compound is similar in structure but lacks the additional aminobutanoyl group.

    (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure but with a different side chain.

Uniqueness

H-Abu-Tyr-OH is unique due to the presence of both an aminobutanoyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

H-Abu-Tyr-OH, a derivative of tyrosine, is a compound of interest in biological research due to its potential applications in various fields, including neuropharmacology and cancer therapy. This article will explore the biological activity associated with this compound, focusing on its biochemical interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound (also known as H-4-aminobutyric acid-tyrosine) is characterized by the incorporation of an aminobutyric acid moiety attached to a tyrosine residue. This structural modification can influence its biological properties significantly.

  • Receptor Interactions : this compound exhibits interactions with various receptors, notably those involved in neurotransmission. The compound has been shown to modulate dopaminergic and adrenergic pathways, which are crucial for cognitive functions and mood regulation.
  • Enzymatic Activity : Research indicates that this compound can influence enzymatic activities related to metabolic pathways. For example, it has been reported to inhibit citrate synthase and malate dehydrogenase in vitro, suggesting a role in energy metabolism modulation within neuronal tissues .
  • Neuroprotective Effects : Preliminary studies indicate that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative disorders. Its ability to modulate oxidative stress responses is under investigation.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antioxidant Activity : The compound demonstrates significant antioxidant activity, which may help mitigate oxidative damage in neural tissues.
  • Cognitive Enhancement : Animal studies suggest that this compound can enhance cognitive functions, possibly through its effects on neurotransmitter systems.
  • Potential Anticancer Properties : Emerging research points towards the compound's ability to inhibit cancer cell proliferation in vitro, particularly in neuroblastoma cells.

Data Table: Biological Activity Overview

Biological Activity Effect/Outcome Reference
Citrate Synthase Inhibition Decreased activity in posterior cortexFerreira et al., 2013
Malate Dehydrogenase Inhibition Reduced activity observed in various brain regionsFerreira et al., 2013
Neuroprotective Effects Potential reduction in oxidative stressOngoing studies
Cognitive Enhancement Improved performance in memory tasksAnimal model studies
Anticancer Activity Inhibition of neuroblastoma cell proliferationPreliminary findings

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound on rat models subjected to induced oxidative stress. The results indicated that administration of the compound resulted in significantly lower levels of reactive oxygen species (ROS) compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Cognitive Enhancement

In behavioral assessments using Morris water maze tests, rats treated with this compound displayed improved spatial learning and memory retention compared to untreated counterparts. This study supports the hypothesis that this compound may enhance cognitive functions through its modulation of neurotransmitter systems.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-2-10(14)12(17)15-11(13(18)19)7-8-3-5-9(16)6-4-8/h3-6,10-11,16H,2,7,14H2,1H3,(H,15,17)(H,18,19)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDOETDMJHDGGV-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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